molecular formula ¹³CD₂I₂ B1142166 Diiodomethane-13C,d2 CAS No. 1217038-24-8

Diiodomethane-13C,d2

Cat. No.: B1142166
CAS No.: 1217038-24-8
M. Wt: 270.84
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Description

Diiodomethane-13C,d2, also known as methylene iodide-13C,d2, is a stable isotope-labeled compound. It is a colorless liquid with a high density and refractive index. The compound is used in various scientific research applications due to its unique isotopic labeling, which includes carbon-13 and deuterium atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diiodomethane-13C,d2 can be synthesized through the Finkelstein reaction, where dichloromethane is reacted with sodium iodide in acetone. The reaction proceeds as follows:

CH2Cl2+2NaICH2I2+2NaCl\text{CH}_2\text{Cl}_2 + 2\text{NaI} \rightarrow \text{CH}_2\text{I}_2 + 2\text{NaCl} CH2​Cl2​+2NaI→CH2​I2​+2NaCl

In this reaction, dichloromethane is replaced by diiodomethane through the exchange of chlorine atoms with iodine atoms.

Industrial Production Methods

Industrial production of this compound involves the same Finkelstein reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of phase transfer catalysts can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diiodomethane-13C,d2 undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.

    Addition Reactions: It can add to alkenes and alkynes to form cyclopropanes and other addition products.

    Reduction Reactions: It can be reduced to form methylene iodide derivatives.

Common Reagents and Conditions

    Nucleophiles: Sodium iodide, potassium iodide, and other halides.

    Catalysts: Phase transfer catalysts, zinc-copper couple, and other metal catalysts.

    Solvents: Acetone, dichloromethane, and other organic solvents.

Major Products

    Cyclopropanes: Formed through the addition of this compound to alkenes.

    Methylene Iodide Derivatives: Formed through reduction reactions.

Scientific Research Applications

Diiodomethane-13C,d2 is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in the Simmons-Smith reaction to generate methylene intermediates for cyclopropanation of alkenes.

    Biology: It is used in isotopic labeling studies to trace metabolic pathways and understand biological processes.

    Medicine: It is used in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.

    Industry: It is used in the determination of the density of minerals and other solid samples due to its high density.

Mechanism of Action

The mechanism of action of diiodomethane-13C,d2 involves the generation of methylene intermediates. In the Simmons-Smith reaction, this compound reacts with zinc-copper couple to form a zinc-methylene intermediate, which then adds to alkenes to form cyclopropanes. The molecular targets and pathways involved include the formation of carbon-carbon bonds through the addition of methylene groups.

Comparison with Similar Compounds

Similar Compounds

    Iodomethane-13C,d2: Similar isotopic labeling but with only one iodine atom.

    Dibromomethane-d2: Similar structure but with bromine atoms instead of iodine.

    Dichloromethane-13C,d2: Similar structure but with chlorine atoms instead of iodine.

Uniqueness

Diiodomethane-13C,d2 is unique due to its high density, refractive index, and isotopic labeling with both carbon-13 and deuterium. This makes it particularly useful in isotopic labeling studies and reactions requiring high-density reagents.

Properties

IUPAC Name

dideuterio(diiodo)(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2I2/c2-1-3/h1H2/i1+1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZFYRREKKOMAT-WGVGGRBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.8405 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217038-24-8
Record name 1217038-24-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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